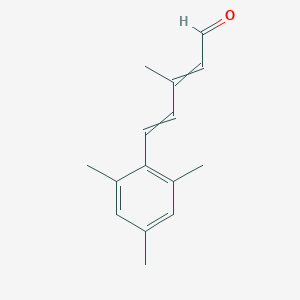
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a pentadienal chain with methyl and trimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with a suitable diene precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienoic acid
Reduction: 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its aromatic ring and conjugated dienal system may participate in various biochemical interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl ring and an aldehyde group.
Cinnamaldehyde: Contains a phenyl ring with a propenal side chain, similar to the dienal structure of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal.
2,4,6-Trimethylbenzaldehyde: Shares the trimethylphenyl substituent but lacks the extended dienal chain.
Uniqueness
This compound is unique due to its combination of a trimethylphenyl group and a conjugated dienal system.
Properties
CAS No. |
75001-23-9 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C15H18O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h5-10H,1-4H3 |
InChI Key |
CONPHLHOIPVJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


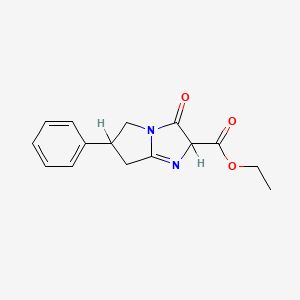
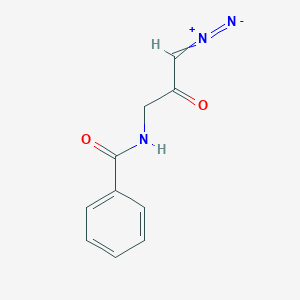
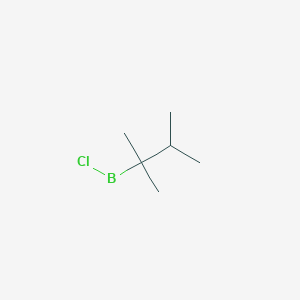

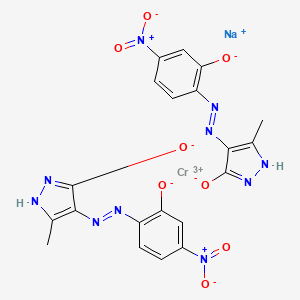
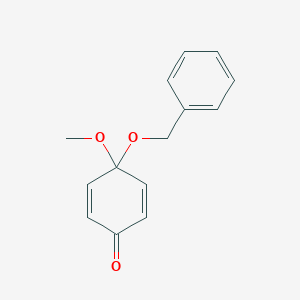
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
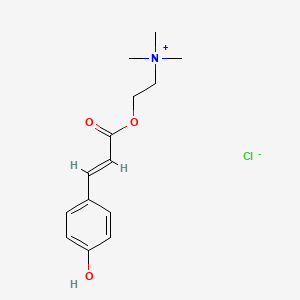
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
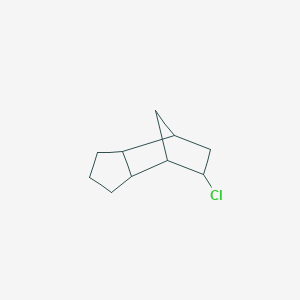
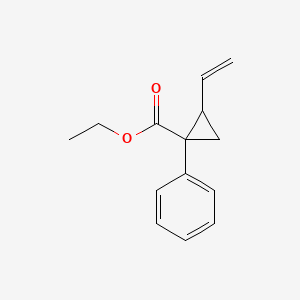
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
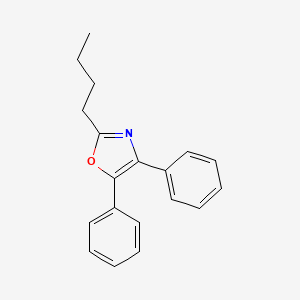
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
